Unoprostone isopropyl ester

概要

説明

ウノプロストンイソプロピルは、合成ドコサノイドであり、プロスタグランジンアナログです。主に眼科で、開放隅角緑内障と眼圧亢進の管理に使用されます。 この化合物は、眼圧を低下させることで作用し、視神経の損傷や視力低下を防ぐのに役立ちます .

準備方法

合成経路と反応条件

ウノプロストンイソプロピルは、ウノプロストンとイソプロピルアルコールのエステル化を含む、複数段階のプロセスによって合成されます。主なステップは以下のとおりです。

ウノプロストンの合成: これは、プロスタグランジンに特徴的なシクロペンタン環構造を形成するために、長鎖脂肪酸誘導体の環化を伴います。

エステル化: 次に、ウノプロストンを酸性条件下でイソプロピルアルコールとエステル化して、ウノプロストンイソプロピルを形成します.

工業生産方法

ウノプロストンイソプロピルの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。

バルク合成: ウノプロストンは、自動化反応器を使用して大量に合成されます。

精製: 粗生成物は、クロマトグラフィーなどの技術を使用して精製され、高い純度が保証されます。

エステル化: 精製されたウノプロストンは、大型反応器でイソプロピルアルコールとエステル化されます。

化学反応の分析

反応の種類

ウノプロストンイソプロピルは、いくつかの種類の化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、酸化されてさまざまな代謝物を形成することができます。

還元: 還元反応は、シクロペンタン環の官能基を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな酸化および還元代謝物が含まれ、これらは多くの場合、より極性が高く、薬理学的特性が異なります .

科学研究への応用

ウノプロストンイソプロピルには、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacokinetics

Unoprostone is characterized by its rapid absorption and metabolism:

- Absorption : After ocular administration, unoprostone is absorbed through the cornea and conjunctival epithelium.

- Metabolism : It is hydrolyzed by esterases to its active form, unoprostone free acid, which has a short half-life of approximately 14 minutes. This rapid metabolism results in minimal systemic exposure .

- Excretion : The metabolites are primarily excreted via urine .

Clinical Efficacy

Numerous studies have evaluated the efficacy of unoprostone in lowering IOP:

- IOP Reduction : Clinical trials indicate that unoprostone can reduce IOP by approximately 3 to 4 mmHg in patients with a baseline IOP around 23 mmHg. This reduction typically occurs within 30 minutes post-instillation and can last for several hours .

- Long-Term Use : Sustained efficacy requires consistent application over weeks; studies show that twice-daily administration can maintain reduced IOP levels effectively .

Comparative Studies

Unoprostone has been compared with other ophthalmic agents like latanoprost and brimonidine:

| Study | Treatment | Duration | IOP Reduction | Side Effects |

|---|---|---|---|---|

| Saito et al. (2001) | Unoprostone 0.12% vs Latanoprost 0.005% | 6 weeks | -3.3 mmHg vs -6.0 mmHg | Fewer ocular side effects with unoprostone |

| Aung et al. (2002) | Unoprostone vs Latanoprost | 4+4 weeks | -4.9 mmHg vs -6.1 mmHg | Similar side effects; more irritation with unoprostone |

| Stewart et al. (2004) | Unoprostone vs Brimonidine | 6+6 weeks | -3.0 mmHg vs -3.1 mmHg | Increased stinging with unoprostone |

These studies indicate that while unoprostone may not achieve the same level of IOP reduction as some prostaglandin analogs, it is often better tolerated with fewer systemic side effects .

Case Studies

Several case studies highlight the practical applications of unoprostone:

- A study involving 33 patients demonstrated a significant increase in outflow facility after treatment with unoprostone compared to placebo, emphasizing its effectiveness in enhancing aqueous humor drainage .

- In another case series, patients who were intolerant to other therapies experienced satisfactory IOP control with unoprostone, showcasing its role as an alternative treatment option .

Safety Profile

Unoprostone is generally well-tolerated, though some side effects have been reported:

作用機序

ウノプロストンイソプロピルは、網目状構造を通る房水の流出を増加させることで、眼圧を低下させます。 正確なメカニズムは完全には解明されていませんが、カルシウム活性化カリウムチャネルと塩化物チャネルの活性化に関与し、流体流出の増加につながると考えられています .

類似の化合物との比較

類似の化合物

ラタノプロスト: 眼圧を下げるために使用される別のプロスタグランジンアナログ。

ビマトプロスト: 緑内障治療における同様の用途を持つ合成プロスタミド。

タフルプロスト: 同様の作用機序を持つプロスタグランジンアナログ.

独自性

ウノプロストンイソプロピルは、プロスタグランジン経路とイオンチャネル調節の両方に関連する、デュアル作用機序が特徴です。 これは、他の治療に反応しない患者にとって特に効果的です .

類似化合物との比較

Similar Compounds

Latanoprost: Another prostaglandin analogue used to lower intraocular pressure.

Bimatoprost: A synthetic prostamide with similar applications in glaucoma treatment.

Tafluprost: A prostaglandin analogue with a similar mechanism of action.

Uniqueness

Unoprostone isopropyl is unique in its dual mechanism of action, involving both prostaglandin pathways and ion channel modulation. This makes it particularly effective in patients who are unresponsive to other treatments .

生物活性

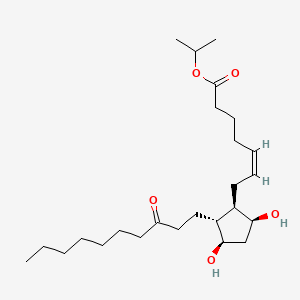

Unoprostone isopropyl ester, a synthetic prostaglandin analogue, was primarily developed for the treatment of glaucoma. Its chemical structure is characterized as isopropyl (+)-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoate, with a molecular formula of and a CAS number of 120373-24-2. Although its use as an antiglaucoma agent has been discontinued, recent research has explored its potential applications in ocular health and retinal diseases.

Unoprostone functions primarily as an agonist at the FP prostaglandin receptor. This activity promotes aqueous humor outflow through the uveoscleral pathway, which is crucial in managing intraocular pressure (IOP) in glaucoma patients. Studies have shown that unoprostone enhances the expression of genes related to the contractile and phagocytic functions of trabecular meshwork (TM) cells, which play a vital role in regulating IOP .

Biological Effects

Iris Color Darkening:

Research indicates that this compound can induce iris color darkening in pigmented rabbits. A study involving Dutch-belted rabbits demonstrated that after treatment with unoprostone, 23 out of 26 rabbits showed a significant increase in iris pigmentation compared to control groups. The study also noted that pretreatment with flurbiprofen and thymoxamine enhanced this effect .

Cellular Impact:

Unoprostone has been shown to influence various cellular pathways in the eye. In particular, it affects the genetic expression profiles of TM cells and Schlemm's canal (SC) cells, facilitating the drainage of aqueous humor and reducing IOP . The compound's ability to modulate gene expression suggests potential therapeutic benefits beyond its original indication.

Research Findings

Case Studies

-

Glaucoma Management:

Although unoprostone's use for glaucoma management has been discontinued, historical data suggest that it effectively reduced IOP through enhanced uveoscleral outflow. Clinical trials indicated that patients experienced lower IOP levels when treated with unoprostone compared to baseline measurements. -

Retinal Disease Applications:

Recent studies have shifted focus towards unoprostone's potential role in treating retinal diseases. Its ability to modulate vascular endothelial growth factor (VEGF) expression may contribute to protective effects against retinal damage .

特性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUPXHKCPIKWLR-JHUOEJJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049071 | |

| Record name | Unoprostone isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120373-24-2 | |

| Record name | Isopropyl unoprostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unoprostone isopropyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Unoprostone isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNOPROSTONE ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isopropyl unoprostone lower intraocular pressure (IOP)?

A1: Isopropyl unoprostone primarily reduces IOP by enhancing uveoscleral outflow, an important pathway for aqueous humor drainage. [] While the exact mechanism is not fully understood, research suggests it involves altering the extracellular matrix metabolism in the uveoscleral pathway. []

Q2: Is the prostanoid FP receptor involved in isopropyl unoprostone's IOP-lowering effect?

A2: Research in FP-receptor-deficient mice suggests that the prostanoid FP receptor plays a crucial role in the early IOP-lowering effects of isopropyl unoprostone and other commercially available prostaglandin analogs. []

Q3: Does isopropyl unoprostone influence endogenous prostaglandin production?

A3: Yes, studies demonstrate that isopropyl unoprostone, in addition to its direct effects, also induces the production of endogenous prostaglandins, which may contribute to its IOP-lowering effect. []

Q4: How does isopropyl unoprostone compare to latanoprost in terms of IOP reduction?

A4: Clinical trials have shown that latanoprost generally produces a greater reduction in IOP compared to isopropyl unoprostone. [, ]

Q5: Does isopropyl unoprostone affect aqueous humor dynamics beyond uveoscleral outflow?

A5: Research in rabbits suggests that isopropyl unoprostone may also influence the pressure-dependent conventional outflow pathway and, to a lesser extent, the uveoscleral outflow pathway. []

Q6: Does isopropyl unoprostone interact with the prostaglandin transporter (PGT)?

A6: Unlike the active metabolite of latanoprost, isopropyl unoprostone and its metabolites (M1 and M2) showed minimal affinity for the human PGT, indicating a different cellular uptake mechanism. []

Q7: Does topical isopropyl unoprostone influence ocular blood flow?

A7: Studies using laser speckle analysis in humans suggest that long-term topical isopropyl unoprostone may increase blood flow in the optic nerve head and choroid-retina, possibly by reducing vascular resistance. [, ]

Q8: Can isopropyl unoprostone be used in combination with other anti-glaucoma medications?

A8: Yes, isopropyl unoprostone is often used in combination with beta-blockers like timolol or betaxolol to achieve greater IOP reduction. [, , ] Clinical trials have explored the efficacy and safety of these combinations.

Q9: Does isopropyl unoprostone affect the contractility of the trabecular meshwork (TM)?

A9: In isolated TM strips, isopropyl unoprostone has been shown to reduce TM contractility, particularly in the presence of endothelin 1. This effect is thought to be mediated through the modulation of L-type calcium channels. []

Q10: What are the major metabolites of isopropyl unoprostone found in the eye?

A10: Following topical administration, isopropyl unoprostone is rapidly metabolized. The primary metabolites found within the eye are M1 (unoprostone free acid) and M2 (an oxidized metabolite). [, ]

Q11: Which metabolite of isopropyl unoprostone is considered to be pharmacologically active?

A11: While both M1 and M2 have been detected in ocular tissues, research suggests that M1, the unoprostone free acid, is the major active metabolite responsible for the IOP-lowering effect in both monkeys and humans. []

Q12: Where in the eye are isopropyl unoprostone metabolites primarily found?

A12: Studies using radiolabeled isopropyl unoprostone in rabbits showed that metabolites were distributed throughout the cornea, aqueous humor, iris, ciliary body, and retina, with M2 being the dominant metabolite in the aqueous humor, iris, and ciliary body. []

Q13: Does the metabolic profile of isopropyl unoprostone differ between species?

A13: While the major metabolites are similar, there might be subtle differences in the metabolic profile of isopropyl unoprostone between species. Further research is needed to fully characterize these differences.

Q14: What are the common side effects associated with isopropyl unoprostone?

A14: Common side effects include mild conjunctival hyperemia, local irritation, and darkening of the iris color. []

Q15: Can isopropyl unoprostone cause corneal epithelial disorders?

A15: Yes, there have been reports of corneal epithelial disorders associated with isopropyl unoprostone use. Studies suggest that this effect might be due to the combined action of the drug and preservatives used in the formulation. [, ]

Q16: Does isopropyl unoprostone promote melanogenesis?

A16: Studies using cultured mouse epidermal melanocytes showed that both isopropyl unoprostone and latanoprost enhanced tyrosinase activity, a key enzyme in melanin synthesis, which could explain the iris pigmentation observed clinically. []

Q17: Does isopropyl unoprostone affect hair growth?

A17: In a mouse model, isopropyl unoprostone, similar to latanoprost and PGF2α, stimulated hair growth and follicular melanogenesis, leading to hypertrichosis and potentially poliosis (whitening of hair). []

Q18: Does isopropyl unoprostone cause upper eyelid sulcus deepening?

A18: While upper eyelid sulcus deepening has been reported with various prostaglandin analogs, a comparative study found a lower frequency with isopropyl unoprostone compared to bimatoprost, latanoprost, and tafluprost. []

Q19: What are the potential future directions for research on isopropyl unoprostone?

A19: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。